molecular formula C10H21K4NO6P2 B12676166 Tetrapotassium ((octylimino)bis(methylene))bisphosphonate CAS No. 94230-74-7

Tetrapotassium ((octylimino)bis(methylene))bisphosphonate

Cat. No.: B12676166
CAS No.: 94230-74-7
M. Wt: 469.62 g/mol
InChI Key: PUONZEIQHJRVRU-UHFFFAOYSA-J
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Description

Tetrapotassium ((octylimino)bis(methylene))bisphosphonate (CAS: 94230-74-7) is a bisphosphonate derivative characterized by an octylimino group bridging two methylene-linked phosphonate moieties, with four potassium counterions . Its structure (C₁₀H₂₁K₄NO₆P₂) distinguishes it from other bisphosphonates through its hydrophobic octyl chain and ionic potassium groups, which influence solubility, bioavailability, and binding affinity to hydroxyapatite in bone tissue .

Properties

CAS No.

94230-74-7

Molecular Formula

C10H21K4NO6P2

Molecular Weight

469.62 g/mol

IUPAC Name

tetrapotassium;N,N-bis(phosphonatomethyl)octan-1-amine

InChI

InChI=1S/C10H25NO6P2.4K/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4

InChI Key

PUONZEIQHJRVRU-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrapotassium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.

    Solvent: Aqueous or organic solvents can be used depending on the specific requirements of the synthesis.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Efficient handling and mixing of raw materials to avoid contamination.

    Reaction Control: Precise control of reaction parameters such as temperature, pressure, and pH.

    Purification: The product is purified using techniques such as crystallization or filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrapotassium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Phosphonate derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Tetrapotassium ((octylimino)bis(methylene))bisphosphonate exhibits significant biological activities, particularly in inhibiting bone resorption. Its primary applications include:

  • Osteoporosis Treatment : The compound is effective in reducing osteoclast activity, thereby promoting bone density and preventing osteoporosis-related fractures.
  • Cancer Therapy : Research indicates potential applications in cancer therapy, specifically in preventing bone metastasis due to its effects on bone metabolism.

Scientific Research Applications

  • Medicine
    • Bone Resorption Disorders : The compound is investigated for its efficacy in treating conditions like osteoporosis and Paget's disease by inhibiting osteoclast-mediated bone resorption.
    • Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Agriculture
    • Fertilizers and Soil Conditioners : Due to its phosphonate groups, this compound can be utilized in agricultural formulations to enhance nutrient availability and promote plant growth.
  • Industrial Applications
    • Water Treatment : The compound can act as a chelating agent in water treatment processes, helping to prevent scale formation and corrosion in industrial systems.
    • Corrosion Inhibition : Its ability to bind metal ions makes it suitable as a corrosion inhibitor in various industrial applications.

Interaction Studies

Research has focused on the binding affinity of this compound with calcium ions and other metal ions. These interactions are crucial for optimizing its therapeutic potential and understanding its behavior in biological environments.

Case Studies

  • Osteonecrosis of the Jaw (ONJ) :
    • A case study highlighted a 69-year-old female patient who developed severe ONJ after treatment with bisphosphonates, emphasizing the need for careful management during therapy.
  • Atypical Femur Fractures :
    • Long-term use of bisphosphonates has been associated with atypical femur fractures. A case-control study indicated a significant correlation between prolonged therapy and these fractures, underscoring the importance of evaluating treatment duration.

Safety Profile

While this compound demonstrates promising efficacy in reducing bone resorption, it is associated with certain risks:

  • Potential adverse effects include gastrointestinal issues, renal impairment, and rare occurrences of osteonecrosis of the jaw.
  • Monitoring is essential during treatment to mitigate these risks.

Mechanism of Action

The mechanism of action of tetrapotassium ((octylimino)bis(methylene))bisphosphonate involves its ability to bind to metal ions and inhibit enzymatic activity . The compound targets specific molecular pathways, including:

    Metal Chelation: Binds to metal ions, preventing their participation in catalytic processes.

    Enzyme Inhibition: Inhibits enzymes by binding to their active sites or altering their conformation.

    Pathway Modulation: Affects cellular pathways by interacting with key proteins and enzymes.

Comparison with Similar Compounds

Alkyl Chain Variations

The octylimino group in the target compound is a critical structural feature. Comparisons with analogs featuring shorter or branched alkyl chains reveal differences in hydrophobicity and biological interactions:

Compound Name Alkyl Chain CAS Number Key Properties
Tetrapotassium [(hexylimino)bis(methylene)]bisphosphonate Hexyl (C₆H₁₃) 94277-97-1 Lower hydrophobicity; reduced cellular uptake compared to octyl derivatives
Tetrapotassium [(isononylimino)bis(methylene)]bisphosphonate Isononyl (C₉H₁₉) 93982-85-5 Enhanced lipid solubility; potential for improved membrane permeability
Tetrapotassium [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate 2-Hydroxyethyl 84697-01-8 Hydrophilic due to -OH group; higher water solubility

Research Findings :

  • Longer alkyl chains (e.g., octyl vs. hexyl) enhance lipid solubility, improving tissue penetration but reducing aqueous stability .
  • Hydrophilic substituents (e.g., 2-hydroxyethyl) increase solubility in polar solvents, making them suitable for aqueous formulations .

Counterion Effects

The potassium counterions in the target compound contrast with ammonium, sodium, or calcium salts in related bisphosphonates:

Compound Name Counterion Key Properties
Diammonium [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate NH₄⁺ pH-sensitive solubility; decomposes in acidic conditions
Sodium (octylimino)bis(methylene)bisphosphonate Na⁺ Higher bone-binding affinity due to smaller ionic radius
Calcium (octylimino)bis(methylene)bisphosphonate Ca²⁺ Precipitates in physiological conditions; used in bone resorption studies

Research Findings :

  • Potassium salts exhibit moderate bone-binding strength compared to sodium, as Na⁺–O bond lengths (2.3–2.5 Å) are shorter than K⁺–O (2.6–2.8 Å), correlating with stronger hydroxyapatite affinity .
  • Ammonium salts are less stable in vivo due to pH-dependent hydrolysis .

Functional Group Modifications

The methylene bisphosphonate core is shared across analogs, but substitutions alter conformational flexibility and biological activity:

Compound Name Functional Modification Application
Tetraisopropyl (difluoromethylene)bisphosphonate Difluoromethylene bridge Enhanced metabolic stability; antiviral research
5′-Methylene-bis(POM)-phosphonate prodrugs Pivaloyloxymethyl (POM) groups Nucleoside prodrugs for HCV treatment
Amino bisphosphonate methacrylates Amino groups Polymer synthesis for controlled drug release

Research Findings :

  • Fluorinated methylene groups (e.g., difluoromethylene) resist enzymatic degradation, making them suitable for long-acting therapies .
  • POM-protected bisphosphonates improve oral bioavailability by masking phosphonate charges .
  • Amino bisphosphonates polymerize into hydrogels, enabling sustained drug delivery .

Bone-Targeting Potential

The target compound’s octyl chain may reduce bone affinity compared to smaller bisphosphonates like zoledronate (used in bone metastasis) but could improve soft tissue retention . In contrast, sodium or calcium salts of methylene bisphosphonates (e.g., MDP, HMDP) are preferred in nuclear medicine for skeletal imaging due to rapid hydroxyapatite binding .

Antiviral Activity

Bisphosphonates with methylene bridges mimic pyrophosphate (PPi), inhibiting viral polymerases. While the target compound’s bulky octyl group may hinder binding to HIV reverse transcriptase, smaller analogs like difluoromethylene bisphosphonates show promise in blocking nucleotide excision .

Biological Activity

Tetrapotassium ((octylimino)bis(methylene))bisphosphonate is a compound belonging to the bisphosphonate class, known for its ability to inhibit bone resorption. This article explores its biological activity, mechanisms of action, clinical implications, and relevant case studies.

Overview of Bisphosphonates

Bisphosphonates are synthetic compounds that mimic pyrophosphate, a natural inhibitor of bone resorption. They are primarily used to treat conditions characterized by excessive osteoclast activity, including osteoporosis and Paget's disease. The mechanism of action involves the inhibition of osteoclast-mediated bone resorption, leading to decreased bone turnover and increased bone mineral density .

The biological activity of this compound can be understood through the following mechanisms:

  • Inhibition of Osteoclast Function : Bisphosphonates are internalized by osteoclasts and interfere with intracellular signaling pathways. They inhibit the enzyme farnesyl diphosphate synthase (FDPS), disrupting the mevalonate pathway essential for osteoclast survival and function .
  • Mineral Binding : These compounds have a high affinity for hydroxyapatite in bone, which enhances their retention in the skeletal system and prolongs their action .
  • Induction of Apoptosis : Bisphosphonates promote apoptosis in osteoclasts, reducing their numbers and activity over time .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Parameter Value
Chemical Structure This compound
Mechanism of Action Inhibition of FDPS, induction of osteoclast apoptosis
Affinity for Bone Mineral High
Clinical Uses Treatment of osteoporosis, Paget's disease, malignancies
Side Effects Osteonecrosis of the jaw (ONJ), atypical femur fractures

Clinical Implications

This compound has been studied for its efficacy in various clinical scenarios:

  • Osteoporosis Treatment : Clinical trials have demonstrated significant increases in bone mineral density in patients treated with bisphosphonates, including tetrapotassium variants. The reduction in fracture risk is particularly notable in postmenopausal women .
  • Paget's Disease Management : Bisphosphonates have been effective in managing Paget's disease by reducing pain and preventing complications associated with excessive bone remodeling .

Case Studies

  • Case Study on Osteonecrosis : A retrospective review highlighted a case where a patient developed bisphosphonate-related osteonecrosis of the jaw (BRONJ) after prolonged treatment with a nitrogen-containing bisphosphonate. The patient underwent surgical intervention but faced complications leading to severe outcomes .
  • Orbital Inflammation Post-Treatment : Another case series documented instances of orbital inflammation following systemic bisphosphonate treatment. This condition was attributed to the immunomodulatory effects of bisphosphonates rather than direct toxicity .

Q & A

Q. What novel applications exist for this compound in metal-organic framework (MOF) synthesis?

  • Methodological Answer :
  • Explore its use as a linker in MOFs by reacting with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions.
  • Characterize porosity via BET analysis and test gas adsorption (e.g., CO₂) to assess framework stability .

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